molecular formula C7H8N2O2 B13853832 2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol CAS No. 1202769-74-1

2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol

Cat. No.: B13853832
CAS No.: 1202769-74-1
M. Wt: 152.15 g/mol
InChI Key: ZCRRDOIAQHMMAT-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol is a compound that features a unique combination of functional groups, including an oxadiazole ring and an alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the oxadiazole ring at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization would likely be applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other nitrogen-containing compounds.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction of the oxadiazole ring can produce amines.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol depends on its specific application. In medicinal chemistry, the oxadiazole ring can interact with various biological targets, including enzymes and receptors. For example, oxadiazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in cancer progression . The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules .

Properties

CAS No.

1202769-74-1

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol

InChI

InChI=1S/C7H8N2O2/c1-4-7(3,10)6-8-5(2)9-11-6/h1,10H,2-3H3

InChI Key

ZCRRDOIAQHMMAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C(C)(C#C)O

Origin of Product

United States

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